molecular formula C13H26Sn B14309767 (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane CAS No. 112212-56-3

(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane

Cat. No.: B14309767
CAS No.: 112212-56-3
M. Wt: 301.06 g/mol
InChI Key: GXAHEPWETPNNRT-UHFFFAOYSA-N
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Description

(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane is an organotin compound characterized by the presence of a stannane group attached to a dimethylocta-dienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethyltin chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the stannane bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle organotin compounds, which can be toxic.

Chemical Reactions Analysis

Types of Reactions

(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the stannane group to other tin-containing species.

    Substitution: The trimethylstannane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

(3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane has several scientific research applications:

    Organic Synthesis: It can be used as a reagent in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique properties make it useful in the development of new materials, including polymers and nanomaterials.

    Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.

    Biological Studies:

Mechanism of Action

The mechanism by which (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The stannane group can form bonds with various biological molecules, potentially inhibiting or modifying their activity. The pathways involved may include disruption of cellular processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
  • 3,7-Dimethylocta-2,6-dien-1-ol
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl decanoate

Uniqueness

What sets (3,7-Dimethylocta-2,6-dien-1-yl)(trimethyl)stannane apart from similar compounds is the presence of the trimethylstannane group.

Properties

CAS No.

112212-56-3

Molecular Formula

C13H26Sn

Molecular Weight

301.06 g/mol

IUPAC Name

3,7-dimethylocta-2,6-dienyl(trimethyl)stannane

InChI

InChI=1S/C10H17.3CH3.Sn/c1-5-10(4)8-6-7-9(2)3;;;;/h5,7H,1,6,8H2,2-4H3;3*1H3;

InChI Key

GXAHEPWETPNNRT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC[Sn](C)(C)C)C)C

Origin of Product

United States

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